molecular formula C18H34O4 B3025748 7,10-Dihydroxyoctadec-8-enoic acid CAS No. 131021-99-3

7,10-Dihydroxyoctadec-8-enoic acid

Cat. No.: B3025748
CAS No.: 131021-99-3
M. Wt: 314.5 g/mol
InChI Key: IPRLELFMTNDNMN-UHFFFAOYSA-N
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Description

7,10-Dihydroxyoctadec-8-enoic acid is a fatty acid derivative with the molecular formula C18H34O4. It is characterized by the presence of hydroxyl groups at the 7th and 10th positions and a double bond at the 8th position in its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of oleic acid followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of peracids for epoxidation and subsequent treatment with water or alcohols for ring-opening .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are employed to hydroxylate fatty acids. These methods are advantageous due to their selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,10-Dihydroxyoctadec-8-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling cascades. The hydroxyl groups and double bond play crucial roles in its biological activity, affecting membrane fluidity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    8-Octadecenoic acid, 7,10-dihydroxy: Similar structure but may differ in stereochemistry.

    9,12-Dihydroxyoctadec-10-enoic acid: Differing positions of hydroxyl groups and double bond.

    12,13-Dihydroxyoctadec-9-enoic acid: Another positional isomer with distinct properties.

Uniqueness

7,10-Dihydroxyoctadec-8-enoic acid is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

7,10-dihydroxyoctadec-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRLELFMTNDNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707754
Record name 7,10-Dihydroxyoctadec-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131021-99-3
Record name 7,10-Dihydroxyoctadec-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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